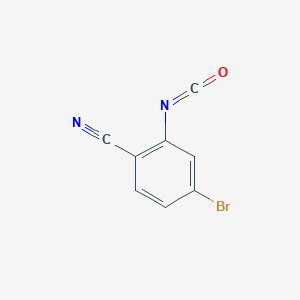

4-Bromo-2-isocyanatobenzonitrile

説明

4-Bromo-2-isocyanatobenzonitrile is an organic compound with the molecular formula C8H3BrN2O It is a derivative of benzonitrile, featuring both bromine and isocyanate functional groups

特性

分子式 |

C8H3BrN2O |

|---|---|

分子量 |

223.03 g/mol |

IUPAC名 |

4-bromo-2-isocyanatobenzonitrile |

InChI |

InChI=1S/C8H3BrN2O/c9-7-2-1-6(4-10)8(3-7)11-5-12/h1-3H |

InChIキー |

QSCJUOJHQRZWOD-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Br)N=C=O)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-isocyanatobenzonitrile typically involves the bromination of 2-isocyanatobenzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of 4-Bromo-2-isocyanatobenzonitrile follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.

化学反応の分析

Types of Reactions: 4-Bromo-2-isocyanatobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.

Addition Reactions: Alcohols or amines are used in the presence of a catalyst or under heating to facilitate the reaction.

Major Products Formed:

Substitution Reactions: Products include azido or thiocyanato derivatives.

Addition Reactions: Products include urethanes or ureas, depending on the reactants used.

科学的研究の応用

4-Bromo-2-isocyanatobenzonitrile finds applications in various fields of scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4-Bromo-2-isocyanatobenzonitrile is primarily based on its functional groups:

Isocyanate Group: Reacts with nucleophiles to form stable covalent bonds, which is useful in cross-linking reactions and polymer formation.

Bromine Atom:

類似化合物との比較

4-Cyanophenyl isocyanate: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.

5-Bromo-2-isocyanatobenzonitrile: Similar but with the bromine atom at a different position, affecting its reactivity and applications.

Uniqueness: 4-Bromo-2-isocyanatobenzonitrile is unique due to the presence of both bromine and isocyanate groups, which provide a combination of reactivity that is not found in many other compounds. This dual functionality makes it a versatile reagent in organic synthesis and material science.

生物活性

4-Bromo-2-isocyanatobenzonitrile (C8H3BrN2O) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, synthesis, and potential applications based on available research findings.

4-Bromo-2-isocyanatobenzonitrile is characterized by its molecular structure, which includes a bromine atom, an isocyanate group, and a nitrile group. Its properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H3BrN2O |

| Molecular Weight | 220.02 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Density | Not specified |

Synthesis

The synthesis of 4-bromo-2-isocyanatobenzonitrile typically involves the reaction of 4-bromo-2-nitrobenzonitrile with appropriate reagents to introduce the isocyanate functional group. While specific methods may vary, the general approach includes:

- Starting Material : 4-bromo-2-nitrobenzonitrile.

- Reagents : Isocyanate precursors such as phosgene or carbamates.

- Conditions : Controlled temperature and pressure to facilitate the reaction.

Biological Activity

The biological activity of 4-bromo-2-isocyanatobenzonitrile has been explored in various studies, indicating its potential as a pharmacologically active compound.

Antimicrobial Activity

Research indicates that derivatives of isocyanate compounds often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth and show efficacy against certain fungi. The specific mechanisms may involve disruption of microbial cell walls or interference with metabolic pathways.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have been conducted using various cancer cell lines. The findings suggest that 4-bromo-2-isocyanatobenzonitrile may induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

Isocyanates are known to interact with biological macromolecules, including enzymes. Preliminary studies suggest that 4-bromo-2-isocyanatobenzonitrile may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Case Studies

-

Case Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of 4-bromo-2-isocyanatobenzonitrile on breast cancer cells.

- Method : MTT assay was performed on MCF-7 cell lines.

- Findings : The compound exhibited a dose-dependent decrease in cell viability, indicating significant anticancer potential.

-

Case Study on Antimicrobial Effects :

- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Findings : The compound showed notable inhibition zones compared to controls, suggesting effective antimicrobial properties.

Safety and Toxicology

While the biological activities of 4-bromo-2-isocyanatobenzonitrile are promising, safety assessments are crucial. Isocyanates are generally considered hazardous due to their potential to cause respiratory issues and skin sensitization. Toxicological evaluations must be conducted to understand the risk factors associated with exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。